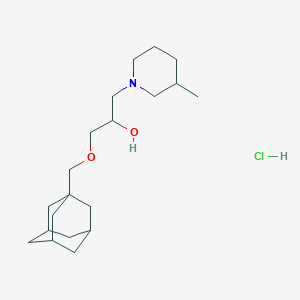![molecular formula C26H25N3O4S2 B2721892 2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate CAS No. 941890-57-9](/img/structure/B2721892.png)
2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate” appears to contain several functional groups and structural features that are common in medicinal chemistry. These include a pyrrolidine ring, a benzothiazole ring, and a benzoate ester group. These groups are often found in biologically active compounds and could potentially confer a variety of properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit a significant degree of conjugation, resulting in potential aromaticity and stability. The presence of the pyrrolidine and benzothiazole rings could also impart specific three-dimensional structural characteristics .Chemical Reactions Analysis
Again, without specific literature, it’s challenging to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions depending on the conditions, including hydrolysis of the ester group, and various reactions at the pyrrolidine and benzothiazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might exhibit a certain degree of polarity and could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Methods : The research on related compounds, such as pyrrolo[2,1-c][1,4]benzodiazocine ring systems, highlights novel synthetic routes that could be applied to the synthesis of complex molecules like "2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate". These methods include multistep reactions that could offer insights into new synthetic pathways for this compound (Koriatopoulou, Karousis, & Varvounis, 2008).
Functionalized Thiazole Frameworks : Research into the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with antibacterial and antimycobacterial activity suggests potential applications of the compound in developing new therapeutic agents. The methodology used to create these frameworks could guide the synthesis and functionalization of "this compound" for biological applications (Belveren et al., 2017).
Biological Applications
Antibacterial and Antioxidant Activities : The synthesis and evaluation of novel benzothiazole-containing derivatives for antibacterial and antioxidant activities indicate the potential biological relevance of the compound's structural components. This line of research could be extended to assess the antibacterial and antioxidant properties of "this compound" (Bhoi, Borad, Pithawala, & Patel, 2016).
Electrochromic and Sensing Applications : The investigation of pyrrole derivatives for electrochromic applications suggests a pathway toward the use of "this compound" in materials science, particularly in the development of new electrochromic materials and sensors (Almeida et al., 2017).
Catalytic Activity : Research on dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands and their catalytic activity in the oxidation of olefins highlights the potential use of the compound in catalysis. This suggests that structurally related compounds could serve as ligands in catalytic complexes, providing a new avenue for research in catalytic processes (Ghorbanloo et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-28(18-19-7-3-2-4-8-19)35(31,32)22-12-9-20(10-13-22)25(30)33-21-11-14-23-24(17-21)34-26(27-23)29-15-5-6-16-29/h2-4,7-14,17H,5-6,15-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAXWHZOPYKNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
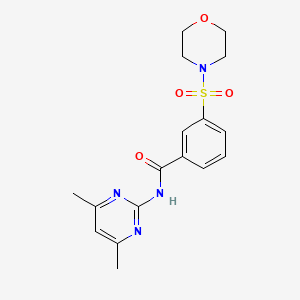


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)

![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)
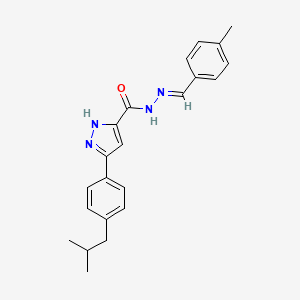
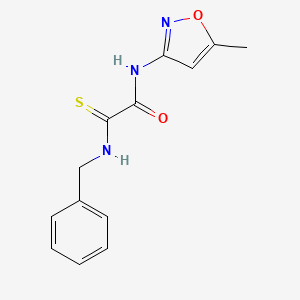

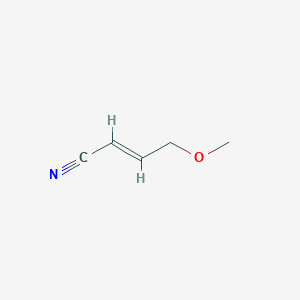

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2721830.png)
